Ethyl [(2,2-difluoroethyl)carbamoyl]formate
Description
Properties
IUPAC Name |
ethyl 2-(2,2-difluoroethylamino)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO3/c1-2-12-6(11)5(10)9-3-4(7)8/h4H,2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRWMNNHVQOTJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl [(2,2-difluoroethyl)carbamoyl]formate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHFNO
- Molecular Weight : 182.13 g/mol
The presence of the difluoroethyl group is significant as it can enhance the lipophilicity and biological activity of the compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound is thought to inhibit certain signaling pathways critical for cancer cell proliferation and survival.
Key Mechanisms:
- Inhibition of Cell Proliferation : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis.
- Signal Pathway Modulation : It has been shown to affect pathways like PI3K/AKT/mTOR, which are crucial in regulating cell growth and metabolism.
Biological Activity Findings
Recent studies have explored the biological activities of this compound in various contexts:
- Anticancer Activity :
- Antiviral Potential :
-
Enzyme Interactions :
- The compound has been studied for its interactions with various enzymes, suggesting a role in modulating enzymatic activity which could be beneficial in therapeutic applications .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Difluoroacetic Acid | Lacks carbamoyl group | Limited anticancer activity |
| Difluoroethylamine | Contains difluoroethyl group | Moderate biological activity |
| Ethyl [(1,1-difluoroethyl)carbamoyl]acetate | Similar structure but different substituents | Anticancer properties noted |
Case Studies
Several case studies illustrate the efficacy of this compound:
- Case Study 1 : A study conducted on NSCLC models showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. This was attributed to its ability to induce apoptosis and inhibit cell migration .
- Case Study 2 : In antiviral assays against flaviviruses, derivatives showed over 50% inhibition at low micromolar concentrations, indicating potential for therapeutic use in viral infections .
Comparison with Similar Compounds
The following analysis compares Ethyl [(2,2-difluoroethyl)carbamoyl]formate with structurally related carbamates, focusing on substituent effects, potency, and synthetic considerations.
Structural and Electronic Differences
Key Substituent Variations :
- This compound : The 2,2-difluoroethyl group introduces strong electron-withdrawing effects due to fluorine’s electronegativity, which may reduce nucleophilicity at the carbamate nitrogen and enhance metabolic stability.
- Ethyl [(2-Methoxybenzyl)carbamoyl]formate (): The aromatic 2-methoxybenzyl group increases lipophilicity, favoring membrane permeability in biological systems.
Physicochemical and Functional Properties
Agrochemical and Pharmaceutical Relevance
- Pesticide Analogs: Ethyl carbamates with phenoxy or pyrazole groups () exhibit pesticidal activity, underscoring the structural versatility of carbamates in agrochemistry. The difluoroethyl variant’s role here remains unexplored but merits investigation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
